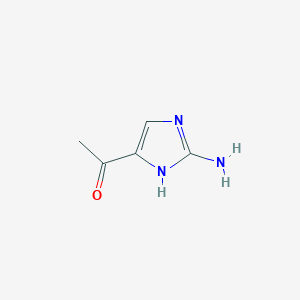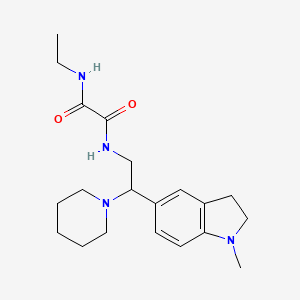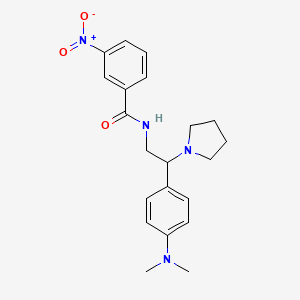
N-(cyanomethyl)-N-cyclopropyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-cyclopropyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide is a synthetic compound with a diverse range of applications in scientific research. Known for its unique structure, which includes a pyrazole ring, a cyanomethyl group, a cyclopropyl moiety, and a 4-fluorophenyl group, this compound is the subject of various studies due to its potential in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic synthesis procedures. The preparation often begins with the formation of the 1H-pyrazole-4-carboxamide backbone through cyclization reactions. Key reaction conditions include the use of strong bases and controlled temperatures to facilitate the cyclization and subsequent attachment of the functional groups.
Industrial Production Methods
On an industrial scale, the production of this compound might employ more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity. Continuous flow chemistry is a technique often utilized in industrial settings to enhance the production efficiency and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: : Conversion of the pyrazole ring to oxidized derivatives.
Reduction: : Hydrogenation reactions to reduce the cyanomethyl group.
Substitution: : Electrophilic aromatic substitution on the fluorophenyl group.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: : Halogenating agents like bromine (Br2) or iodine (I2) under controlled temperatures.
Major Products
Major products of these reactions can include various substituted and functionalized derivatives of the original compound, each with potentially different biological or chemical properties.
Applications De Recherche Scientifique
N-(cyanomethyl)-N-cyclopropyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide finds applications in various scientific fields:
Chemistry: : As a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology: : Potentially as a ligand in biochemical assays or molecular probes.
Medicine: : Investigated for its pharmacological properties and potential as a therapeutic agent.
Industry: : Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The compound's mechanism of action typically involves interaction with molecular targets through its unique structural features. The pyrazole ring and fluorophenyl group are often involved in binding to enzyme active sites or receptors, influencing their activity. The molecular pathways affected by this interaction can lead to various biological responses, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to N-(cyanomethyl)-N-cyclopropyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide include:
N-cyclopropyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide: : Lacks the cyanomethyl group.
N-(cyanomethyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide: : Lacks the cyclopropyl group.
N-(cyanomethyl)-N-cyclopropyl-1-phenyl-5-methyl-1H-pyrazole-4-carboxamide: : Lacks the fluorine substitution.
Uniqueness
The uniqueness of this compound lies in its combined structural elements, which offer specific binding characteristics and reactivity patterns not found in the similar compounds listed. These features make it a valuable compound for targeted applications in research and industry.
That's a deep dive into this compound! Anything specific you want to explore further?
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-1-(4-fluorophenyl)-5-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c1-11-15(16(22)20(9-8-18)13-6-7-13)10-19-21(11)14-4-2-12(17)3-5-14/h2-5,10,13H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTOCVLGBRFVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)N(CC#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2930906.png)
![(2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid](/img/structure/B2930907.png)
![(Z)-ethyl 5-(but-2-enamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2930909.png)
![N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2930911.png)



![Methyl 4-((2-(diethylamino)ethyl)(4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2930921.png)
![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2930922.png)
![5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2930923.png)


![3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2930928.png)
